molecular formula C14H22O6 B1456504 Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate CAS No. 1256546-71-0

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Cat. No.: B1456504
CAS No.: 1256546-71-0
M. Wt: 286.32 g/mol
InChI Key: BTDNFERLAOCGJH-UHFFFAOYSA-N
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Description

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (CAS: 1256546-71-0) is a bicyclic spiro compound characterized by a 1,4-dioxane ring fused to a cyclohexane moiety via a spiro carbon. The molecule features two ester groups at the 8-position, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves the condensation of diethyl oxalate with 1,4-dioxaspiro[4.5]decan-8-one under acidic conditions, followed by purification via column chromatography .

Biological Activity

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (CAS Number: 1256546-71-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

This compound has the molecular formula C14H22O6C_{14}H_{22}O_{6} and a molecular weight of 286.33 g/mol. Its structural characteristics include:

  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Estimated at around 293 °C
  • Solubility : Soluble in organic solvents but limited solubility in water .

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis through mechanisms that involve the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting the production of nitric oxide and prostaglandins, which are mediators in inflammatory responses .

Toxicological Profile

The safety data indicates that this compound may cause skin and eye irritation upon contact. It is classified under GHS as a skin irritant (Category 2) and an eye irritant (Category 2A) .

Toxicity Parameter Classification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory IrritationCategory 3

Study on Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of spirocyclic compounds, including this compound. The results demonstrated that certain derivatives exhibited potent activity against cancer cell lines by targeting specific receptors involved in cell proliferation and survival pathways .

Anti-inflammatory Research

Another investigation assessed the anti-inflammatory properties of this compound using animal models. It was found to significantly reduce inflammation markers when administered in controlled doses, suggesting its potential application in treating inflammatory diseases .

Future Directions

Ongoing research is focused on elucidating the full biological profile of this compound. Key areas include:

  • Mechanistic Studies : Further exploration of its mechanisms at the molecular level to identify specific targets within cancer and inflammatory pathways.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Scientific Research Applications

Chemical Properties and Structure

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate features a spiro structure that contributes to its chemical stability and reactivity. Its molecular weight is approximately 286.33 g/mol, and it possesses two carboxylate groups that may participate in various chemical reactions.

This compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to serve as a precursor for various chemical transformations.

2.1 Synthesis of Bioactive Compounds
Research indicates that derivatives of this compound can be synthesized to create bioactive molecules with potential pharmaceutical applications. For instance, modifications of the dioxaspiro structure have been explored for their antibacterial and antifungal properties .

2.2 Use in Polymer Chemistry
The compound has been investigated for its role in the synthesis of polymers. Its dicarboxylate functionality can facilitate the formation of polyesters or polyamides through condensation reactions, which are valuable in materials science for creating biodegradable plastics .

Applications in the Fragrance Industry

This compound has also found applications in the fragrance industry due to its pleasant olfactory properties. It can be incorporated into fragrance formulations to enhance scent profiles.

3.1 Fragrance Mixtures
The compound is noted for its ability to mask undesirable odors and enhance fruity notes in perfumes. It can be combined with other fragrance ingredients to create complex scent profiles that appeal to consumers .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of a series of antibacterial agents derived from this compound. The derivatives exhibited significant activity against Gram-positive bacteria, highlighting the compound's utility as a precursor in medicinal chemistry .

Case Study 2: Development of Biodegradable Polymers

Research focused on using this compound in the development of biodegradable polymers showed promising results in reducing environmental impact while maintaining material performance standards .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate?

  • Methodological Answer : The compound can be synthesized via spiroketalization of cyclohexane-1,4-dione derivatives. For example, reduction of 1,4-dioxaspiro[4.5]decan-8-one (a key intermediate) using NaBH₄ in methanol under controlled temperature (0°C to RT) yields the corresponding alcohol, which can be further esterified with ethyl chloroformate . Chromatographic purification (e.g., silica gel column) is critical to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the spirocyclic structure and ester groups. Peaks near δ 4.1–4.3 ppm (quartet) indicate ethoxy protons, while spiro carbons appear at ~100–110 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can verify molecular weight (e.g., molecular ion peak at m/z 214.121 for the mono-ester derivative) .
  • IR : Strong carbonyl stretches (C=O) near 1720 cm⁻¹ confirm ester functionality .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and stereochemistry. For example, the spirocyclic oxygen atoms typically exhibit bond angles of ~109.5°, consistent with tetrahedral geometry .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of chiral derivatives?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., enantiopure diphenylmethanol derivatives) can induce asymmetry during spirocycle formation. For instance, (2R,3R)- or (2S,3S)-diaryl methanol derivatives have been used to synthesize enantiopure 1,4-dioxaspiro[4.5]decane systems .

Q. How can mechanistic studies resolve contradictions in reaction pathways?

  • Methodological Answer : Isotopic labeling (e.g., deuterated NaBD₄ in reduction steps) and kinetic isotope effect (KIE) analysis can distinguish between hydride transfer mechanisms (e.g., direct vs. stepwise reduction). Computational studies (DFT) further validate transition states and intermediates .

Q. What computational methods predict physicochemical properties relevant to drug design?

  • Methodological Answer :

  • LogP : Calculated via HPLC retention time correlation or software like MarvinSketch (e.g., LogP ≈ 1.48 for ethyl mono-ester derivatives) .
  • Topological Polar Surface Area (TPSA) : Determined using fragment-based methods (e.g., TPSA ≈ 44.8 Ų), critical for assessing blood-brain barrier permeability .

Q. Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectral data?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography). For example, conflicting ¹³C NMR shifts for spiro carbons can arise from solvent effects; using deuterated DMSO or CDCl₃ standardizes conditions .

Q. What validation protocols ensure purity in synthetic batches?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~8–10 min for the diethyl ester).
  • Elemental Analysis : Match calculated vs. observed C, H, O percentages (e.g., C: 58.31%, H: 7.47% for C₁₂H₁₈O₆) .

Q. Applications in Academic Research

Q. How is this compound utilized in heterocyclic chemistry?

  • Methodological Answer : The spirocyclic core serves as a scaffold for synthesizing fused heterocycles (e.g., via [4+2] cycloaddition with dienophiles). For example, reacting with acetylenedicarboxylates yields bicyclic lactones .

Q. What role does it play in prodrug design?

  • Methodological Answer : The ester groups can be hydrolyzed in vivo to release bioactive carboxylic acids. Stability studies (pH 7.4 buffer at 37°C) quantify hydrolysis rates, with t₁/₂ ≈ 24–48 hours under physiological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2R,3R)-Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

  • Structural Differences : This compound has a [4.4] spiro system (cyclopentane fused to 1,4-dioxane) instead of [4.5], leading to increased ring strain and altered reactivity.
  • Synthesis: Derived from cyclopentanone and diethyl L-tartrate, it shares a similar synthetic pathway but produces a smaller spiro ring .
  • Applications : Primarily used in asymmetric synthesis of chiral building blocks, whereas the [4.5] decane derivative is more common in high-yield industrial processes due to its stability .

1,8-Diazaspiro[4.5]decane Derivatives (e.g., 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate)

  • Applications : These nitrogen-containing analogs are prominent in drug discovery (e.g., sigma-2 receptor ligands) due to their improved bioavailability compared to the all-oxygen spiro compound .

1,4-Dioxaspiro[4.5]decan-8-one Derivatives

  • Functional Group Variations :
    • 8-Hydroxy derivative : Exhibits higher polarity and serves as a precursor for etherification or esterification reactions .
    • 8-Methoxy derivative : Improved lipophilicity, making it suitable for hydrophobic drug delivery systems .
  • Reactivity : The ketone intermediate (1,4-dioxaspiro[4.5]decan-8-one) is critical for synthesizing both the diethyl dicarboxylate and its analogs. Optimized synthesis using acetic acid increases yield to 80%, compared to 65% with traditional methods .

Physicochemical and Reactivity Comparisons

Property Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate 1,4-Dioxaspiro[4.4]nonane Analog 8-Hydroxy-1,4-dioxaspiro[4.5]decane
Ring Size [4.5] spiro system [4.4] spiro system [4.5] spiro system
Functional Groups Two ethyl esters Two ethyl esters Hydroxyl group
Polarity Moderate (logP ~2.1) Higher polarity due to smaller ring High (logP ~0.8)
Synthetic Yield ~75% (optimized) ~65% ~80% (from ketone)
Applications Lubricant additives, drug intermediates Chiral synthesis Pharmaceutical precursors

Properties

IUPAC Name

diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDNFERLAOCGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 500 mL round-bottomed flask was charged with diisopropylamine (16 mL) and tetrahydrofuran (311 mL). The solution was cooled to −78° C. under N2 and n-butyllithium (2.5 M in hexanes, 44.8 mL)) was added. The reaction was stirred for 30 minutes at −78° C. and ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (20 g) was added as a tetrahydrofuran solution (ca. 10 mL). The mixture was stirred at −78° C. for 1 hour and ethyl chloroformate (9 mL) was added neat. After stirring at −78° C. for 10 minutes, the reaction was warmed to room temperature over 2 hours. The reaction was quenched with saturated aqueous NH4Cl and diluted with diethyl ether. The layers were separated, the aqueous layer was extracted with diethyl ether and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-65% hexanes/ethyl acetate).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
311 mL
Type
solvent
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 500 mL round-bottomed flask was charged with diisopropylamine (16 mL) and tetrahydrofuran (311 mL). The solution was cooled to −78° C. under N2 and n-BuLi (2.5 M in hexanes, 44.8 mL)) was added. The reaction was stirred for 30 minutes at −78° C. and ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (20 g) was added as a tetrahydrofuran solution (ca. 10 mL). The solution was stirred at −78° C. for 1 hour and ethyl chloroformate (9 mL) was added neat. After stirring at −78° C. for 10 minutes, the reaction was warmed to room temperature over 2 hours. The reaction was quenched with saturated aqueous NH4Cl and was diluted with diethyl ether. The layers were separated, the aqueous layer was extracted with diethyl ether and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-65% hexanes/ethyl acetate).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
311 mL
Type
solvent
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure described in Pearson at al., J. Org. Chem., 1997, 62, 5284 was followed with a minor modification. A mixture of diethyl 4-oxocyclohexane-1,1-dicarboxylate, Intermediate 2, (120.6 g, 463 mmol), ethane-1,2-diol (110 mL, 1973 mmol), and para-toluene sulfonic acid mono hydrate (1.0 g, 5.26 mmol) in Benzene (250 mL) was stirred at room temp under N2 for 2 days. The mixture was diluted with Et2O (1 L) and washed with water (300 mL×3), sat'd NaHCO3 (100 mL) and then with brine, dried (MgSO4), and concentrated to dryness to provide the title compound (132.7 g, 463 mmol, 100% yield) as an amber oil HPLC: 2.38 min (AP 70% at 220 nm). LCMS: m/z 287 (M+H). 1H NMR (500 MHz, CDCl3) δ ppm 1.17 (6H, t, J=7.2 Hz, 9,12-CH3), 1.60 (4H, t, J=6.4 Hz, 2,6-CH2), 2.09 (4H, t, J=6.4 Hz, 3,5-CH2), 3.86 (4H, s, 13,14-OCH2), 4.11 (4H, q, J=7.2 Hz, 8,11-OCH2). 13C NMR (126 MHz, CDCl3) δ ppm 14.1 (9,12-CH3), 29.0 (3,5-CH2), 31.6 (2,6-CH2), 53.9 (4-C), 61.3 (8,11-OCH2), 64.3 (13,14-OCH2), 107.7 (1-OCO), 171.2 (7,10-OC═O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
120.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
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Reactant of Route 2
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 3
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Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 4
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 5
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 6
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

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